molecular formula C9H6ClNO2 B1460048 5-Chloro-2-(isoxazol-5-yl)phenol CAS No. 107825-97-8

5-Chloro-2-(isoxazol-5-yl)phenol

Cat. No. B1460048
M. Wt: 195.6 g/mol
InChI Key: QOAUHUZBNWNKBU-UHFFFAOYSA-N
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Description

5-Chloro-2-(isoxazol-5-yl)phenol is a white to light yellow crystalline powder . It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . The compound contains a chloro and isoxazolyl group attached to a phenol ring, making it a potentially useful building block in organic synthesis .


Synthesis Analysis

The synthesis of 5-Chloro-2-(isoxazol-5-yl)phenol involves the use of montmorillonite under heterogeneous catalytic conditions . It is also synthesized from 1-(2-hydroxyaryl)-3-dimethylamino-2-propen-1-ones .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-(isoxazol-5-yl)phenol is C9H6ClNO2 . The SMILES string representation is OC1=CC(Cl)=CC=C1C2=CC=NO2 .


Chemical Reactions Analysis

Isoxazole, which is a part of the 5-Chloro-2-(isoxazol-5-yl)phenol molecule, has been an interesting field of study for decades because of its prominent potential as a building block in various chemical reactions . The substitution of various groups on the isoxazole ring imparts different activity .

Safety And Hazards

The safety information available indicates that 5-Chloro-2-(isoxazol-5-yl)phenol is classified as Acute Tox. 4 Oral . Precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

5-chloro-2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-7(8(12)5-6)9-3-4-11-13-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAUHUZBNWNKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304592
Record name 5-Chloro-2-(5-isoxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(isoxazol-5-yl)phenol

CAS RN

107825-97-8
Record name 5-Chloro-2-(5-isoxazolyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107825-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(5-isoxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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